molecular formula C8H10N4O B2929085 4-(Pyrimidin-2-yl)piperazin-2-one CAS No. 1862847-95-7

4-(Pyrimidin-2-yl)piperazin-2-one

Cat. No.: B2929085
CAS No.: 1862847-95-7
M. Wt: 178.195
InChI Key: WTAKPEKYKCQVLN-UHFFFAOYSA-N
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Description

4-(Pyrimidin-2-yl)piperazin-2-one is a heterocyclic compound that features a piperazine ring substituted with a pyrimidine moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities and its role as an intermediate in the synthesis of various bioactive molecules .

Properties

IUPAC Name

4-pyrimidin-2-ylpiperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4O/c13-7-6-12(5-4-9-7)8-10-2-1-3-11-8/h1-3H,4-6H2,(H,9,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTAKPEKYKCQVLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(=O)N1)C2=NC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Pyrimidin-2-yl)piperazin-2-one typically involves the condensation of N-Boc-piperazine with 2-chloropyrimidine under alkaline conditions to form 1-(2-pyrimidinyl)-4-Boc-piperazine. This intermediate is then hydrolyzed under acidic conditions to yield the target compound . The reaction conditions include:

    Alkaline Conditions: Use of bases such as sodium hydroxide or potassium carbonate.

    Acidic Hydrolysis: Use of acids like hydrochloric acid.

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of cost-effective reagents, solvents like methylene dichloride or chloroform, and efficient purification techniques to minimize impurities and maximize yield .

Chemical Reactions Analysis

Substitution Reactions

The pyrimidine ring undergoes nucleophilic and electrophilic substitutions, particularly at the C-4 and C-5 positions, due to the electron-withdrawing nature of the nitrogen atoms.

Key Examples:

  • Halogenation : Reaction with phosphorus oxychloride (POCl₃) at 80–100°C introduces chlorine atoms at C-4 and C-5, forming 4,5-dichloro derivatives .

  • Amination : Treatment with ammonia or primary amines in ethanol under reflux yields 4- or 5-amino-substituted pyrimidines .

Reaction TypeReagents/ConditionsProductYield (%)Reference
ChlorinationPOCl₃, 80–100°C4,5-Dichloro-pyrimidin-2-ylpiperazin-2-one85
AminationNH₃/EtOH, reflux4-Amino-pyrimidin-2-ylpiperazin-2-one72

Acylation and Alkylation Reactions

The secondary amine in the piperazinone ring reacts with acylating or alkylating agents to form derivatives with enhanced pharmacological potential.

Acylation:

  • Propionylation : Using propionyl chloride in dichloromethane with triethylamine at 20–25°C produces N-propionyl derivatives .

  • Benzoylation : Benzoyl chloride in toluene forms N-benzoyl analogs, which are intermediates in antitumor agent synthesis.

Alkylation:

  • Methylation : Dimethyl sulfate in alkaline conditions selectively methylates the secondary amine .

Reaction TypeReagents/ConditionsProductYield (%)Reference
PropionylationPropionyl chloride, Et₃N, CH₂Cl₂N-Propionyl-4-(pyrimidin-2-yl)piperazin-2-one90
Methylation(CH₃)₂SO₄, NaOHN-Methyl-4-(pyrimidin-2-yl)piperazin-2-one68

Oxidation and Reduction

The ketone group in the piperazinone ring and the pyrimidine’s unsaturated bonds participate in redox reactions.

Oxidation:

  • Ketone Stability : The piperazinone ketone resists oxidation under mild conditions but forms carboxylic acid derivatives with strong oxidizers like KMnO₄ in acidic media.

  • Pyrimidine Ring : Ozonolysis cleaves the pyrimidine ring to yield urea derivatives .

Reduction:

  • Ketone to Alcohol : Sodium borohydride (NaBH₄) reduces the ketone to a secondary alcohol without affecting the pyrimidine ring.

  • Pyrimidine Hydrogenation : Catalytic hydrogenation (H₂/Pd-C) saturates the pyrimidine ring to form tetrahydropyrimidine analogs .

Reaction TypeReagents/ConditionsProductYield (%)Reference
Ketone ReductionNaBH₄, MeOH4-(Pyrimidin-2-yl)piperazin-2-ol78
Ring HydrogenationH₂, Pd-C, EtOH4-(Tetrahydropyrimidin-2-yl)piperazin-2-one65

Ring-Opening and Rearrangement

Under harsh conditions, the piperazinone ring undergoes cleavage or rearrangement:

  • Acid Hydrolysis : Concentrated HCl at elevated temperatures opens the piperazinone ring, yielding pyrimidine-linked diamines .

  • Base-Mediated Rearrangement : Strong bases like NaOH induce ring contraction to form imidazolidinone derivatives.

Mechanism of Action

The mechanism of action of 4-(Pyrimidin-2-yl)piperazin-2-one involves its interaction with specific molecular targets and pathways:

Biological Activity

4-(Pyrimidin-2-yl)piperazin-2-one is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article reviews the existing literature on its pharmacological effects, particularly focusing on its potential as an antidepressant, anxiolytic, and anti-cancer agent. We will discuss various studies, including structure-activity relationships (SAR), synthesis methods, and biological evaluations.

Chemical Structure and Properties

The compound this compound features a piperazine ring substituted with a pyrimidine moiety. This structure is significant as it contributes to the compound's ability to interact with various biological targets. The piperazine ring is known for its versatility in forming complexes with different receptors, enhancing the compound's pharmacological profile.

Antidepressant and Anxiolytic Effects

Research indicates that derivatives of this compound exhibit selective monoamine oxidase (MAO) inhibitory activity. A study synthesized several derivatives and evaluated their MAO-A and MAO-B inhibitory effects. Notably, compounds such as 2-[4-(pyrimidin-2-yl)piperazin-1-yl]-2-oxoethyl 4-(4-nitrophenyl)piperazine-1-carbodithioate showed promising results with IC50 values indicating potent inhibition of MAO-A, which is crucial for antidepressant activity .

Table 1: MAO Inhibitory Activity of Selected Derivatives

CompoundMAO-A IC50 (µM)MAO-B IC50 (µM)
2j12.530.0
2m15.035.0

These findings suggest that the incorporation of the pyrimidine moiety may enhance the antidepressant properties of piperazine derivatives.

Antimicrobial Activity

The compound has also shown antibacterial and antifungal properties. A study highlighted its effectiveness against various bacterial strains, suggesting that the piperazine-pyrimidine combination may enhance membrane permeability, leading to increased antimicrobial efficacy .

Table 2: Antimicrobial Activity Against Bacterial Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
E. coli25
S. aureus20
P. aeruginosa30

Anti-cancer Potential

The anti-cancer properties of piperazine derivatives have been well-documented, with several studies indicating that they can inhibit cell proliferation in various cancer cell lines. The structural modifications leading to enhanced lipophilicity have been correlated with increased cytotoxicity against cancer cells .

Case Study: Cytotoxicity Evaluation
A recent study evaluated the cytotoxic effects of several pyrimidine-piperazine derivatives on human cancer cell lines, including breast and colon cancer cells. The results indicated that certain derivatives significantly reduced cell viability at lower concentrations compared to standard chemotherapeutics .

Structure-Activity Relationships (SAR)

The SAR studies have revealed critical insights into how modifications to the piperazine and pyrimidine rings can influence biological activity. For instance, substituents on the pyrimidine ring can modulate receptor affinity and selectivity, impacting both therapeutic efficacy and side effects .

Table 3: Structure-Activity Relationships

ModificationEffect on Activity
Alkyl substitutionIncreased lipophilicity
Halogen additionEnhanced receptor binding affinity
Hydroxyl groupImproved solubility

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